methyl (2R)-2-amino-3-bromopropanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an amino group, a bromine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R)-2-amino-3-bromopropanoate hydrochloride typically involves the bromination of a suitable precursor, followed by esterification and amination reactions. One common method involves the bromination of (2R)-2-amino-3-hydroxypropanoic acid, followed by esterification with methanol in the presence of a strong acid catalyst. The resulting methyl ester is then converted to the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amino alcohol.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and primary amines. Reactions are typically carried out in polar solvents such as water or ethanol.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Ester Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
Substitution Reactions: Products include various substituted amino esters.
Reduction Reactions: The major product is (2R)-2-amino-3-hydroxypropanoate.
Ester Hydrolysis: The major product is (2R)-2-amino-3-bromopropanoic acid.
Scientific Research Applications
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (2R)-2-amino-3-bromopropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and amino group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of its interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2R)-2-amino-3-chloropropanoate hydrochloride
- Methyl (2R)-2-amino-3-iodopropanoate hydrochloride
- Methyl (2R)-2-amino-3-fluoropropanoate hydrochloride
Uniqueness
Methyl (2R)-2-amino-3-bromopropanoate hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
2613299-03-7 |
---|---|
Molecular Formula |
C4H9BrClNO2 |
Molecular Weight |
218.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.